4-(3-Bromophenyl)pyridin-3-amine
Description
4-(3-Bromophenyl)pyridin-3-amine is a pyridine derivative featuring a 3-bromophenyl substituent at the pyridine ring’s 4-position and an amine group at the 3-position. This structure combines the aromatic electron-withdrawing effects of bromine with the basicity of the pyridinamine moiety, making it a candidate for medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(3-bromophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 |
InChI Key |
XDLJZAREEYAYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)pyridin-3-amine typically involves the reaction of 3-bromopyridine with aniline under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the use of boronic acids and palladium catalysts to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
4-(3-Bromophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-bromophenyl group in the target compound likely increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in ). This could influence solubility and binding affinity in biological systems.
- Spectral Trends: Brominated pyridines (e.g., 3-bromo-4-aminopyridine) exhibit characteristic C-Br IR stretches (~600 cm⁻¹) and N-H vibrations (~3350 cm⁻¹), which would be expected in the target compound .
Biological Activity
4-(3-Bromophenyl)pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitrypanosomal and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : CHBrN
- Molecular Weight : 249.11 g/mol
This compound features a bromophenyl group attached to a pyridine ring, which is significant for its biological activities.
1. Antitrypanosomal Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness.
Key Findings:
- The compound demonstrated an IC value of 2.0 μM against Trypanosoma brucei rhodesiense, indicating potent activity .
- Comparative analysis with other derivatives showed that the presence of the bromine atom enhances biological activity while maintaining low cytotoxicity towards mammalian cells (L6 cells), with a CC greater than 100 μM .
Table 1: Antitrypanosomal Activity of Related Compounds
| Compound | IC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 2.0 | >100 | >50 |
| Compound A (2-methoxyphenyl derivative) | 0.38 | 23 | >60 |
| Compound B (2-bromophenyl derivative) | 13.5 | >100 | >7 |
2. Anticancer Activity
In addition to its antitrypanosomal properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest its potential effectiveness against various cancer cell lines.
Key Findings:
- The compound has shown cytotoxic effects in vitro against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC values ranging from 17.14 to 69.67 μM .
- Mechanistic studies indicate that the compound may induce apoptosis through the activation of p53 pathways and disruption of cell cycle progression .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 17.14 | Apoptosis via p53 activation |
| Compound C (similar structure) | A549 | 34.7 | ROS generation and cell cycle arrest |
Case Studies and Research Findings
Several studies have focused on derivatives of pyridine and their biological activities:
- A study demonstrated that pyridine derivatives with halogen substitutions exhibit enhanced antitrypanosomal activity due to improved binding affinity to the target enzyme, rhodesain .
- Another investigation into the anticancer properties of similar compounds highlighted their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication, leading to increased cytotoxicity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
